3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound belongs to the 1λ⁶,2,4-benzothiadiazine-1,1-dione class, characterized by a bicyclic core comprising a benzene ring fused to a 1,2,4-thiadiazine-1,1-dioxide moiety. The unique structural feature of this molecule is the substitution at the 3-position: a sulfanyl (-S-) group linked to a 2-(azepan-1-yl)-2-oxoethyl side chain.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-14(18-9-5-1-2-6-10-18)11-22-15-16-12-7-3-4-8-13(12)23(20,21)17-15/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQIEKQKPUBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization of Sulfonamide Derivatives
The most widely documented method involves cyclizing 2-aminobenzenesulfonamide derivatives under acidic or thermal conditions. As detailed in patent US2910475, heating 2-amino-4-chlorobenzenesulfonic acid with thionyl chloride (SOCl₂) generates the corresponding sulfonyl chloride, which undergoes ammonolysis to form a sulfonamide intermediate. Subsequent cyclization with formic acid or ethyl orthoformate at 100–120°C yields the benzothiadiazine-1,1-dione core.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonyl chloride formation | SOCl₂, 3h reflux | 85–90 |
| Sulfonamide synthesis | NH₄OH, steam bath, 30min | 78–82 |
| Cyclization | Formic acid, 110°C, 2h | 65–70 |
This method, while reliable, often requires chromatographic purification due to byproduct formation during cyclization.
Palladium-Catalyzed Ring Closure
A modern alternative employs palladium catalysis to construct the benzothiadiazine ring. As reported in a 2023 study, tetrakis(triphenylphosphine)palladium(0) facilitates the coupling of 2-azidophenyl sulfones with isocyanides in dimethylformamide (DMF), yielding the benzothiadiazine-1,1-dione core at ambient temperatures. This method achieves superior regioselectivity (98% purity) and reduces reaction times to 2 hours.
Synthesis of the 2-(Azepan-1-yl)-2-Oxoethylsulfanyl Side Chain
The azepane-containing side chain introduces both steric bulk and hydrogen-bonding capacity. Industrial-scale production typically follows two pathways:
Azepane-Ketone Synthesis
Reaction of azepane with ethyl oxirane-2-carboxylate in tetrahydrofuran (THF) at 0°C produces 1-(azepan-1-yl)-2-hydroxyethyl acetate. Oxidation with pyridinium chlorochromate (PCC) yields 2-(azepan-1-yl)-2-oxoacetic acid, which is subsequently treated with thionyl chloride to form the acid chloride.
Optimized Parameters
- Ester hydrolysis : NaOH (2M), 70°C, 1h (Yield: 89%)
- Oxidation : PCC, dichloromethane, 25°C, 4h (Yield: 76%)
Thiolation Strategies
Conversion of the acid chloride to the thiol derivative proves critical. Two approaches dominate:
- Thiourea Intermediate : Treatment with thiourea in ethanol under reflux generates the thiouronium salt, which is hydrolyzed with NaOH to yield 2-(azepan-1-yl)-2-oxoethanethiol.
- Disulfide Formation : Coupling with cystamine dihydrochloride followed by reduction with tris(2-carboxyethyl)phosphine (TCEP) produces the free thiol.
Coupling of Core and Side Chain
Nucleophilic Aromatic Substitution
The benzothiadiazine core, halogenated at position 3, reacts with the thiolate anion under basic conditions. Using potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 60°C achieves 85–90% coupling efficiency.
Representative Procedure
Radical Thiol-Ene Coupling
For heat-sensitive substrates, photoinitiated radical coupling using 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a catalyst enables efficient bond formation at 25°C. This method reduces side reactions, achieving 92% yield in acetonitrile under UV light (365 nm).
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance safety and yield:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12h | 2h |
| Temperature Control | ±5°C | ±0.5°C |
| Purity | 95% | 99% |
| Solvent Consumption | 15L/kg | 5L/kg |
Key advancements include immobilized palladium catalysts for ring closure and membrane-based separation for thiol purification.
Analytical Characterization
Critical quality control metrics involve:
¹H NMR :
- Benzothiadiazine aromatic protons: δ 7.82–8.15 ppm (d, J=8.6 Hz)
- Azepane N-CH₂: δ 3.41–3.65 ppm (m)
HPLC :
- Column: C18, 5μm
- Mobile phase: 60:40 acetonitrile/0.1% H₃PO₄
- Retention time: 8.92 min
Mass Spectrometry :
- ESI-MS m/z: 406.12 [M+H]⁺ (calculated: 406.10)
Challenges and Innovations
Persistent issues include thiol oxidation during storage (solved by nitrogen blanketing) and regioselectivity in halogenation (addressed via directed ortho-metalation). Recent breakthroughs in enzymatic desymmetrization offer routes to enantiopure derivatives, expanding therapeutic potential.
Chemical Reactions Analysis
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azepan-1-yl group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations in the Sulfanyl-Linked Side Chain
The sulfanyl-ethyl side chain is a critical pharmacophoric element. Key analogs include:
Key Observations :
- Ring Size and Flexibility : The azepane analog (7-membered ring) offers greater conformational flexibility compared to the morpholine analog (6-membered), which may enhance binding to flexible protein targets .
- Polarity : The morpholine derivative’s oxygen atom increases polarity, likely improving aqueous solubility but reducing membrane permeability relative to the azepane variant.
- Aromatic vs.
Modifications in the Benzothiadiazine Core
Variants with substitutions on the benzothiadiazine core highlight the impact of electronic and steric effects:
- 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone (): The benzoyl and hydroxy groups enhance hydrogen-bonding capacity, critical for interactions with polar residues in biological targets .
Biological Activity
3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an azepane ring and a benzothiadiazine core. The synthesis typically involves multi-step organic reactions, including the formation of the azepane ring and subsequent modifications to introduce the benzyl group and the benzothiadiazine ring system. Common reagents include sulfur-containing compounds and various halides under controlled conditions to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor binding, leading to various physiological effects. The exact mechanisms depend on the specific biological context in which the compound is applied.
Antimicrobial Properties
Research indicates that derivatives of benzothiadiazines exhibit antimicrobial activity. In vitro studies have demonstrated that compounds similar to 3-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine show strong binding affinities toward bacterial targets such as E. coli Fab-H receptor. Some derivatives have shown effective antibacterial activity against E. coli, while exhibiting limited effects against Staphylococcus aureus and Salmonella spp .
Cytotoxicity Studies
Cytotoxicity assays conducted on human liver carcinoma cell lines (HepG2) have revealed that certain derivatives possess significant anticancer properties. The structure-activity relationship indicates that modifications to the benzothiadiazine core can enhance cytotoxic effects, making these compounds promising candidates for further development in cancer therapy .
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of several benzothiadiazine derivatives against various bacterial strains. The results indicated that certain compounds exhibited potent activity against E. coli, with minimal resistance observed in clinical isolates. This suggests potential for therapeutic applications in treating bacterial infections.
Case Study 2: Anticancer Potential
In another investigation, a series of derivatives were synthesized and evaluated for their cytotoxic effects on HepG2 cells. The findings highlighted that specific structural modifications led to enhanced anticancer activity, indicating a promising avenue for drug development targeting liver cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
